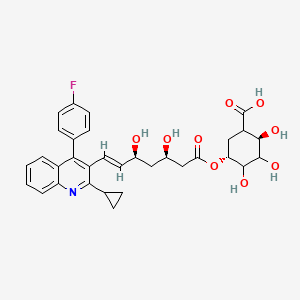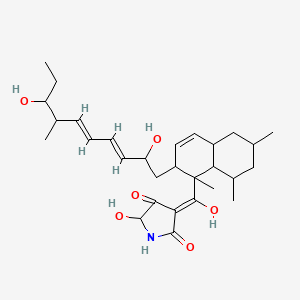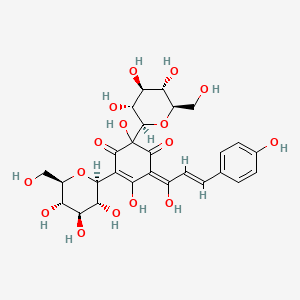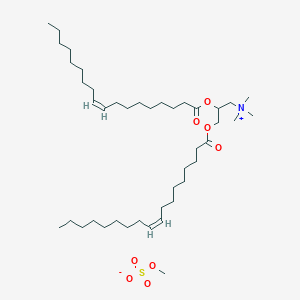
2',3'-Isopropylidene Ribavirin
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of 2',3'-Isopropylidene Ribavirin and its derivatives typically involves chemical reactions that modify the Ribavirin molecule. For example, one study described the synthesis of Ribavirin derivatives by treating Ribavirin with diazomethane in the presence of SnCl2 as a catalyst, leading to the formation of 2'-O-methyl and 3'-O-methyl derivatives (Dudycz, Shugar, Clercq, & Descamps, 1977). Another approach involved carbonated analogues of Ribavirin synthesized from ethyl C-ribosylpropiolate obtained by an alkynylation reaction mediated by indium(0) and engaged in a Huisgen 1,3-dipolar cycloaddition reaction under micellar catalysis (Youcef, Dos Santos, Roussel, Baltaze, Lubin-Germain, & Uziel, 2009).
Molecular Structure Analysis
Molecular structure analysis of Ribavirin and its derivatives, including this compound, focuses on understanding the configurations and conformational changes that occur due to chemical modifications. Studies have used various techniques, such as X-ray crystallography and NMR spectroscopy, to elucidate these structures. For instance, vibrational studies on isomers of antiviral Ribavirin drug in gas and aqueous environments have been performed using the SQM approach, providing insights into structural, electronic, and topological properties (Ladetto, Márquez, Romani, & Brandán, 2019).
Chemical Reactions and Properties
Chemical reactions involving this compound explore its reactivity and interaction with other compounds. The modification of Ribavirin to produce its isopropylidene derivative may influence its antiviral activity and interaction with biological molecules. The mechanisms through which these derivatives exert their effects can be studied by examining their incorporation into viral RNA and their impact on viral replication and cell biology.
Physical Properties Analysis
The physical properties of this compound, such as solubility, melting point, and stability, are crucial for its formulation and therapeutic application. High-shear mechanical processing has been shown to induce solid-state transformations in Ribavirin, affecting its polymorphic forms and physical characteristics (Vasa & Wildfong, 2017).
Wissenschaftliche Forschungsanwendungen
Ribavirin as an Antiviral Agent for Hepatitis C Virus (HCV) Infection : Studies have shown that a combination of ribavirin with other drugs, like sofosbuvir, is effective in treating HCV, especially genotypes 2 and 3. The response rates are high, especially when the treatment duration is optimized according to the genotype (Zeuzem et al., 2014).
Efficacy in Treating Previously Untreated Chronic Hepatitis C : In clinical trials, sofosbuvir combined with ribavirin demonstrated effectiveness in treating untreated patients with chronic hepatitis C virus infection, particularly in genotypes 1, 2, or 3 (Lawitz et al., 2013).
Antiviral Mechanism Against RNA Viruses : Ribavirin’s mechanism against RNA viruses likely involves introducing mutations into the viral genome, impacting its replication and effectiveness (Harki et al., 2002).
Potentiating Effect on Other Antiviral Agents : Ribavirin has been found to enhance the activity of other antiviral drugs, such as 2',3'-dideoxyinosine (ddIno), against human immunodeficiency virus (HIV), by affecting the nucleotide metabolism and enhancing the formation of active antiviral metabolites (Balzarini et al., 1991).
Structural Analysis for Drug Development : Understanding the structure and activation of ribavirin analogs is crucial for developing more efficient antiviral agents. Studies have examined the interaction of ribavirin triphosphate analogs with various enzymes, providing insights for rational drug design (Gallois-Montbrun et al., 2003).
Broad-spectrum Antiviral Activity : Ribavirin exhibits broad-spectrum antiviral activity against various RNA viruses, functioning as a mutagen and reducing virus production significantly in cell culture (Crotty et al., 2000).
Resistance to Mutagenic Nucleotide Analogs : Research on ribavirin-resistant poliovirus revealed that resistance can be caused by a single amino acid change in the viral polymerase, leading to increased fidelity of RNA synthesis and resistance to mutagenic effects of ribavirin (Pfeiffer & Kirkegaard, 2003).
Clinical Applications Beyond Viral Infections : Ribavirin has shown clinical efficacy against various viral infections and is under investigation for effectiveness against other viral diseases beyond HCV, like influenza, RSV, and Lassa fever (Gilbert & Knight, 1986).
Wirkmechanismus
Target of Action
2’,3’-Isopropylidene Ribavirin, also known as 1-[(4R,6R,6aS)-6-(hydroxymethyl)-2,2-dimethyl-3a,4,6,6a-tetrahydrofuro[3,4-d][1,3]dioxol-4-yl]-1,2,4-triazole-3-carboxamide, is a synthetic guanosine nucleoside and antiviral agent . It primarily targets RNA and DNA viruses , including Hepatitis C Virus (HCV) and viral hemorrhagic fevers .
Mode of Action
The compound interferes with the synthesis of viral mRNA . It is a prodrug that is metabolized into nucleoside analogs that block viral RNA synthesis and viral mRNA capping . This results in the inhibition of viral replication .
Biochemical Pathways
The compound affects the intracellular GTP concentration via inhibition of host inosine monophosphate dehydrogenase (IMPDH), an effect which presumably inhibits viral RNA synthesis or DNA synthesis in proliferating lymphocytes . This leads to marked changes in the balance of intracellular nucleotide concentrations .
Pharmacokinetics
Ribavirin is promptly absorbed into circulation, with peak concentrations achieved approximately 2.5 hours after dosing . After multiple dosing schedules, ribavirin accumulates in plasma gradually and reaches a maximum asymptotic concentration in roughly four weeks . The volume of distribution at the steady-state of ribavirin is approximately 650-1100 liters . Ribavirin is eliminated by metabolism and renal elimination, with the latter accounting for about 5–15% of single-dose elimination .
Result of Action
The addition of ribavirin to IFN- α-based therapy markedly improved the likelihood of achieving a cure . This is referred to as a sustained virologic response . Ribavirin may elicit indirect antiviral effects by promoting T-cell mediated immunity against viral infection via the induction of antiviral type 1 cytokines such as IFN-γ, tumour necrosis factor-α (TNF-α) and inter-leukin-2 (IL-2), and the suppression of proviral type 2 cytokines such as IL-4 and IL-10 .
Action Environment
The impact of ribavirin on divergent cellular and viral pathways may be concentration dependent . Environmental factors that could influence the compound’s action, efficacy, and stability include the presence of other antiviral agents, the stage of the viral infection, and the patient’s immune response .
Safety and Hazards
Biochemische Analyse
Biochemical Properties
2’,3’-Isopropylidene Ribavirin is involved in various biochemical reactions. It is a prodrug that is metabolized into nucleoside analogs that block viral RNA synthesis and viral mRNA capping . This suggests that it interacts with enzymes, proteins, and other biomolecules involved in these processes.
Cellular Effects
2’,3’-Isopropylidene Ribavirin has been shown to have significant effects on various types of cells and cellular processes. It exerts extensive perturbation of cellular and viral gene expression . The impact of 2’,3’-Isopropylidene Ribavirin on divergent cellular and viral pathways may be concentration-dependent .
Molecular Mechanism
The molecular mechanism of action of 2’,3’-Isopropylidene Ribavirin remains remarkably controversial . It is suggested that it exerts its effects at the molecular level, including any binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2’,3’-Isopropylidene Ribavirin change over time. For instance, after 4 weeks of ribavirin monotherapy, hepatitis C virus (HCV) levels decreased by 0.5±0.5 log10 . This suggests that the product’s stability, degradation, and long-term effects on cellular function can be observed in in vitro or in vivo studies.
Dosage Effects in Animal Models
The effects of 2’,3’-Isopropylidene Ribavirin vary with different dosages in animal modelsFor ribavirin, it is known that ribavirin-induced anemia is a dose-dependent adverse effect where reduced hemoglobin levels can be seen within the first 1-2 weeks in therapy .
Metabolic Pathways
2’,3’-Isopropylidene Ribavirin is involved in metabolic pathways. After activation and function, ribavirin undergoes two metabolic pathways where it is reversibly phosphorylated or degraded via deribosylation and amide hydrolysis to yield a triazole carboxylic acid metabolite .
Transport and Distribution
It is known that ribavirin is transported in cells via the equilibrative nucleoside transporter 1 (Ent1) .
Subcellular Localization
It is known that ribavirin is a cytoplasmic punctate protein
Eigenschaften
IUPAC Name |
1-[(4R,6R,6aS)-6-(hydroxymethyl)-2,2-dimethyl-3a,4,6,6a-tetrahydrofuro[3,4-d][1,3]dioxol-4-yl]-1,2,4-triazole-3-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16N4O5/c1-11(2)19-6-5(3-16)18-10(7(6)20-11)15-4-13-9(14-15)8(12)17/h4-7,10,16H,3H2,1-2H3,(H2,12,17)/t5-,6+,7?,10-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GFAYNBSWGHNOGJ-VTUMKUEMSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(OC2C(OC(C2O1)N3C=NC(=N3)C(=O)N)CO)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1(O[C@H]2[C@H](O[C@H](C2O1)N3C=NC(=N3)C(=O)N)CO)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16N4O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40732434 | |
| Record name | 1-[(2xi)-2,3-O-(1-Methylethylidene)-beta-D-threo-pentofuranosyl]-1H-1,2,4-triazole-3-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40732434 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
284.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
52663-90-8 | |
| Record name | 1-[(2xi)-2,3-O-(1-Methylethylidene)-beta-D-threo-pentofuranosyl]-1H-1,2,4-triazole-3-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40732434 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![Tert-butyl N-[(2S,3S,4R)-1,3,4-trihydroxyoctadecan-2-yl]carbamate](/img/structure/B1146108.png)





![N-[3-[(2-chloro-1,3-thiazol-5-yl)methyl]-2,2,6,6-tetradeuterio-5-methyl-1,3,5-oxadiazinan-4-ylidene]nitramide](/img/structure/B1146126.png)


